4-Hydroxy-N,N,2-trimethylbenzamide
Overview
Description
4-Hydroxy-N,N,2-trimethylbenzamide is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . This compound is characterized by the presence of a hydroxyl group (-OH) attached to the benzene ring, along with N,N,2-trimethyl substitutions on the benzamide structure. It is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 4-Hydroxy-N,N,2-trimethylbenzamide is the chemoreceptor trigger zone (CTZ) . The CTZ is an area in the medulla oblongata of the brain that receives inputs from blood-borne drugs or hormones, and communicates with the vomiting center to induce vomiting .
Mode of Action
This compound acts as an antagonist of the D2 receptor . It is believed to affect the CTZ of the medulla oblongata to suppress nausea and vomiting . In animals, it has been observed that the emetic response to apomorphine is inhibited when pretreated with this compound .
Biochemical Pathways
It is known that the compound interacts with the d2 dopamine receptors in the ctz . This interaction inhibits the transmission of signals that would normally trigger the vomiting reflex .
Pharmacokinetics
It is known that the compound has a relative bioavailability of 100% when administered in capsule form
Result of Action
The primary result of this compound’s action is the prevention of nausea and vomiting . By inhibiting the transmission of emetic impulses in the CTZ, the compound effectively suppresses the urge to vomit .
Preparation Methods
The synthesis of 4-Hydroxy-N,N,2-trimethylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with the appropriate benzene derivative.
Hydroxylation: Introduction of the hydroxyl group at the para position of the benzene ring.
Amidation: Formation of the benzamide structure through the reaction of the hydroxylated benzene with an amide precursor.
Methylation: Introduction of the N,N,2-trimethyl groups to the benzamide structure.
Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
4-Hydroxy-N,N,2-trimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Hydroxy-N,N,2-trimethylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
4-Hydroxy-N,N,2-trimethylbenzamide can be compared with other similar compounds such as:
4-Hydroxybenzamide: Lacks the N,N,2-trimethyl substitutions, resulting in different chemical and biological properties.
N,N,2-Trimethylbenzamide:
4-Hydroxy-N-methylbenzamide: Contains only one methyl group, leading to variations in its chemical behavior and uses.
Properties
IUPAC Name |
4-hydroxy-N,N,2-trimethylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-6-8(12)4-5-9(7)10(13)11(2)3/h4-6,12H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRKVLMYGKAQQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C(=O)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.